molecular formula C20H15F2N5O3 B2952522 N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251588-22-3

N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2952522
CAS RN: 1251588-22-3
M. Wt: 411.369
InChI Key: JPBHYGQNWLQAPA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H15F2N5O3 and its molecular weight is 411.369. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Antimicrobial and Antifungal Activity

    Research has been conducted on pyrazole, pyrazolopyridine, and triazolopyrimidine derivatives, showing significant antimicrobial and antifungal activities. These findings suggest that similar compounds, including N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide, could potentially be explored for their antimicrobial properties (Riyadh et al., 2013).

  • Anticancer Activity

    Compounds with similar structures have been synthesized and tested for their anticancer activity, particularly against specific cancer cell lines. These studies indicate that structurally related compounds could offer a framework for developing new anticancer agents (Kumar et al., 2019).

Enzyme Inhibition for Therapeutic Applications

  • Anti-xanthine Oxidase and Anti-soybean Lipoxygenase Activities: Novel heterocyclic compounds have been evaluated for their enzyme inhibition capabilities, demonstrating potential therapeutic applications in diseases where these enzymes are implicated. Such research suggests avenues for the development of enzyme inhibitors based on the structural motifs found in these compounds (Saïd et al., 2016).

Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Compounds: The synthesis and structural elucidation of heterocyclic compounds, including pyrazolo, triazolo, and tetrazolo derivatives, have been extensively studied. These studies provide valuable insights into the methodologies that could be applied to synthesize and analyze compounds like N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide, facilitating the exploration of their potential applications (Vlachou et al., 2023).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O3/c1-12-4-2-3-5-16(12)30-19-18-25-27(20(29)26(18)9-8-23-19)11-17(28)24-15-7-6-13(21)10-14(15)22/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBHYGQNWLQAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

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